14-Deoxypoststerone

Description

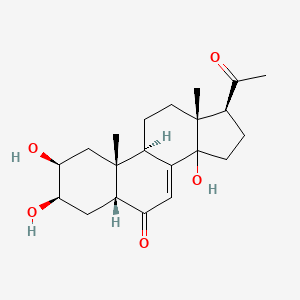

Structure

3D Structure

Properties

CAS No. |

10162-99-9 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-acetyl-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C21H30O5/c1-11(22)12-5-7-21(26)14-8-16(23)15-9-17(24)18(25)10-19(15,2)13(14)4-6-20(12,21)3/h8,12-13,15,17-18,24-26H,4-7,9-10H2,1-3H3/t12-,13+,15+,17-,18+,19-,20-,21-/m1/s1 |

InChI Key |

VNLQNGYIXVTQRR-NQPIQAHSSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O |

Synonyms |

poststerone pregn-7-ene-6,20-dione, 2,3,14-trihydroxy-, (2beta,3beta,5beta)- |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 14-Deoxypoststerone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone, a C21 ecdysteroid, is a significant metabolite of the widely studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E). As a compound demonstrating biological activity, understanding its synthesis is crucial for further research into its pharmacological potential. This technical guide provides a comprehensive overview of the core synthesis pathway of 14-Deoxypoststerone, focusing on the oxidative cleavage of the side chain from a suitable precursor. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to aid researchers in the replication and further exploration of this synthesis.

Core Synthesis Pathway

The primary route for the synthesis of 14-Deoxypoststerone involves a two-stage process:

-

Preparation of the Precursor: Synthesis of 14-deoxy-20-hydroxyecdysone.

-

Oxidative Cleavage: Cleavage of the C20-C22 bond in the side chain of 14-deoxy-20-hydroxyecdysone to yield 14-Deoxypoststerone.

While direct synthesis protocols for 14-Deoxypoststerone are not extensively detailed in publicly available literature, the synthesis of its close analogue, poststerone (which possesses a hydroxyl group at the C-14 position), from 20-hydroxyecdysone is documented. The methodologies employed for poststerone synthesis, primarily through oxidative cleavage, can be adapted for the synthesis of 14-Deoxypoststerone from its corresponding 14-deoxy precursor.

Precursor Synthesis: 14-deoxy-20-hydroxyecdysone

The synthesis of the precursor, 14-deoxy-20-hydroxyecdysone, has been described in the literature and is a critical first step.[1] This compound serves as the direct starting material for the subsequent oxidative cleavage reaction.

Oxidative Cleavage of the Steroid Side Chain

The key transformation in the synthesis of 14-Deoxypoststerone is the oxidative cleavage of the vicinal diol in the side chain of 14-deoxy-20-hydroxyecdysone. Several methods can be employed for this purpose, with Jones oxidation and periodate (B1199274) cleavage being the most prominent.

Method 1: Jones Oxidation

Jones oxidation is a robust method for the oxidation of secondary alcohols to ketones and can also effect the cleavage of vicinal diols.[2][3][4][5] The reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent).

Experimental Protocol (General for Jones Oxidation):

-

Reagent Preparation: The Jones reagent is typically prepared by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then diluting with water.

-

Reaction Setup: The substrate, 14-deoxy-20-hydroxyecdysone, is dissolved in a suitable solvent, typically acetone.

-

Oxidation: The Jones reagent is added dropwise to the solution of the substrate at a controlled temperature, often at 0°C or room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched, often with isopropanol, to destroy any excess oxidant. The chromium salts are then removed by filtration. The filtrate is typically neutralized and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 14-Deoxypoststerone.

Quantitative Data:

| Parameter | Value/Range | Reference |

| Oxidant | Jones Reagent (CrO₃/H₂SO₄/H₂O) | [2][3] |

| Solvent | Acetone | [2] |

| Temperature | 0°C to Room Temperature | [2] |

| Typical Yields | Not Reported for this specific reaction |

Method 2: Periodate Cleavage

Sodium periodate (NaIO₄) is a milder and more selective reagent for the oxidative cleavage of vicinal diols.[6][7] This method is often preferred for substrates with other sensitive functional groups.

Experimental Protocol (General for Periodate Cleavage):

-

Reaction Setup: The substrate, 14-deoxy-20-hydroxyecdysone, is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.

-

Oxidation: An aqueous solution of sodium periodate is added to the substrate solution. The reaction is typically stirred at room temperature and monitored by TLC.

-

Workup: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography.

Quantitative Data:

Periodate cleavage reactions are known for their high yields and selectivity.

| Parameter | Value/Range | Reference |

| Oxidant | Sodium Periodate (NaIO₄) | [6][7] |

| Solvent | Alcohol/Water or THF/Water | [6] |

| Temperature | Room Temperature | [6] |

| Typical Yields | High (often >90% for simple diols) | [7] |

Signaling Pathways and Logical Relationships

The synthesis of 14-Deoxypoststerone is a chemical process. The following diagram illustrates the logical workflow of the synthesis.

Caption: Workflow for the synthesis of 14-Deoxypoststerone.

Experimental Workflow Visualization

The following diagram provides a more detailed visualization of the experimental steps involved in the synthesis.

Caption: Experimental workflow for Jones oxidation synthesis.

Conclusion

The synthesis of 14-Deoxypoststerone is achievable through the oxidative cleavage of the side chain of its precursor, 14-deoxy-20-hydroxyecdysone. While specific optimized protocols for this exact transformation are not widely published, established methods such as Jones oxidation and periodate cleavage provide a strong foundation for its synthesis. This guide offers the necessary theoretical background, general experimental procedures, and visual aids to empower researchers in the chemical synthesis and further investigation of this intriguing ecdysteroid metabolite. Further experimental work is warranted to determine the optimal reaction conditions and to fully characterize the quantitative aspects of this synthesis.

References

- 1. biophytis.com [biophytis.com]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Oxidative cleavage of lipids with sodium metaperiodate in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Elucidation of the Chemical Structure of 14-Deoxypoststerone

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a compound named "14-Deoxypoststerone" is not described in publicly accessible scientific literature or chemical databases. The following guide, therefore, outlines a comprehensive and generalized methodology for the chemical structure elucidation of a novel steroid, using "14-Deoxypoststerone" as a hypothetical subject. The data presented are illustrative and representative of what would be expected for a steroid-like molecule.

Introduction

The elucidation of a novel chemical structure is a cornerstone of natural product chemistry and drug discovery. This process involves a synergistic application of spectroscopic, spectrometric, and computational techniques to assemble a complete and stereochemically defined molecular structure. This guide details a systematic workflow for the structural characterization of a hypothetical steroid, "14-Deoxypoststerone," from initial isolation to final structural confirmation.

Experimental Workflow for Structure Elucidation

The overall process for elucidating the structure of a novel compound like 14-Deoxypoststerone follows a logical progression from isolation to the application of various analytical techniques.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a new compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in identifying key structural motifs.

Experimental Protocol: HRMS and MS/MS

-

Sample Preparation: A 1 mg/mL stock solution of purified 14-Deoxypoststerone is prepared in methanol. This is further diluted to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.

-

Instrumentation: Analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

HRMS Acquisition: The instrument is operated in TOF-MS mode with a mass range of m/z 100-1000. A known standard (e.g., leucine (B10760876) enkephalin) is used as a lock mass for high mass accuracy.

-

MS/MS Acquisition: Data-dependent acquisition is used to trigger fragmentation of the most intense ions from the full scan. Collision-induced dissociation (CID) is performed using argon as the collision gas, with a collision energy ramp (e.g., 10-40 eV).

Data Presentation: Mass Spectrometry Data for 14-Deoxypoststerone

| Parameter | Observed Value | Interpretation |

| Molecular Ion [M+H]⁺ | m/z 303.2318 | |

| Calculated Mass | 303.2324 for C₂₀H₃₀O₂ | |

| Mass Accuracy | -2.0 ppm | Confirms the molecular formula as C₂₀H₃₀O₂. |

| Degrees of Unsaturation | 6 | Consistent with a steroidal tetracyclic core. |

| Key MS/MS Fragments | m/z 285.2211, 267.2109, 245.1900 | Successive losses of H₂O and other neutral fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified 14-Deoxypoststerone is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.

-

1D NMR:

-

¹H NMR: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 s.

-

¹³C NMR: 1024-2048 scans, spectral width of 240 ppm, relaxation delay of 2 s.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, essential for determining relative stereochemistry.

-

Data Presentation: ¹H and ¹³C NMR Data for 14-Deoxypoststerone (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 38.5 | 1.55 (m), 1.65 (m) | C2, C10 |

| 2 | 22.1 | 1.80 (m), 1.95 (m) | C1, C3 |

| 3 | 200.1 | - | - |

| 4 | 44.3 | 2.30 (m), 2.45 (m) | C3, C5, C10 |

| 5 | 46.8 | 1.50 (dd, 12.1, 4.5) | C4, C6, C10 |

| ... | ... | ... | ... |

| 18 | 12.1 | 0.85 (s) | C12, C13, C17 |

| 19 | 19.4 | 1.20 (s) | C1, C5, C9, C10 |

| 20 | 29.7 | 2.15 (s) | C17, C21 |

| 21 | 68.2 | - | - |

Note: Data is illustrative and represents typical chemical shifts for a steroid nucleus with a ketone and a side chain.

Assembling the Structure

The data from MS and NMR are integrated to build the final structure.

-

Molecular Formula: Established by HRMS as C₂₀H₃₀O₂.

-

Functional Groups: ¹³C NMR chemical shifts at δC 200.1 suggest a ketone. IR spectroscopy would confirm this with a strong absorption around 1710 cm⁻¹. The remaining oxygen is likely part of a hydroxyl or ether, determined by further NMR analysis.

-

Carbon Skeleton: Analysis of 2D NMR data (COSY, HSQC, HMBC) allows for the assembly of the carbon framework, characteristic of a steroid nucleus. The "14-Deoxy" nomenclature implies the absence of a substituent at the C-14 position, which would be confirmed by a methine or methylene (B1212753) signal at this position in the NMR.

-

Stereochemistry: NOESY/ROESY correlations are used to determine the relative stereochemistry of the chiral centers. For instance, a strong NOE between the C-18 and C-19 methyl protons and other axial protons would confirm the trans-fusion of the B/C and C/D rings.

-

Absolute Configuration: If the compound is chiral and enantiomerically pure, X-ray crystallography is the gold standard for determining the absolute configuration. If crystals are not available, comparison of experimental and computationally predicted electronic circular dichroism (ECD) spectra can be employed.

Conclusion

The structural elucidation of a novel compound such as "14-Deoxypoststerone" is a meticulous process that relies on the convergence of evidence from multiple analytical techniques. A logical and systematic approach, as outlined in this guide, ensures the unambiguous determination of the molecular formula, connectivity, and stereochemistry, paving the way for further investigation into its biological activity and potential as a therapeutic agent.

An In-Depth Technical Guide to 14-Deoxypoststerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound and a notable metabolite of the phytoecdysteroid, 20-hydroxyecdysone (B1671079). As a derivative of poststerone, this compound is of significant interest to researchers in the fields of endocrinology, pharmacology, and drug development due to its potential biological activities, which may parallel or diverge from its parent compounds. This technical guide provides a comprehensive overview of 14-Deoxypoststerone, including its chemical identity, and available data on its biological context.

Chemical Identity and Nomenclature

IUPAC Name: (2β,3β,5β)-2,3-Dihydroxypregn-7-ene-6,20-dione

Synonyms:

-

alpha-14-Deoxy poststerone

-

14-Deoxypoststerone

CAS Number: 1360460-98-5

Chemical Formula: C₂₁H₃₀O₄

Molecular Weight: 346.46 g/mol

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₄ | [1] |

| Molecular Weight | 346.46 | [1] |

| CAS Number | 1360460-98-5 | [1] |

Biological Context and Metabolism

14-Deoxypoststerone is a recognized metabolite of 20-hydroxyecdysone.[1][2] The metabolic pathway involves two primary reactions: dehydroxylation at the C-14 position and cleavage of the side-chain between C-20 and C-22.[1] This biotransformation is significant as it alters the structure and potential activity of the parent ecdysteroid.

The metabolic pathway can be visualized as follows:

Experimental Protocols

Synthesis of 14-Deoxypoststerone from 20-Hydroxyecdysone

A referenced method for the synthesis of 14-Deoxypoststerone involves the following steps:

-

Starting Material: 20-Hydroxyecdysone (20E)

-

Reaction: Treatment of 20E with Zinc (Zn) powder in glacial acetic acid.

-

Conditions: The reaction mixture is stirred at 67°C overnight.

-

Purification: The resulting product is purified using column chromatography with a solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), with a gradual increase in the polarity.[2]

This process yields 14-Deoxypoststerone.[2]

Note: This is a general outline. For precise experimental details, including reagent quantities, reaction monitoring, and full purification and characterization protocols, it is essential to consult the primary literature.

Quantitative Data

Studies on the urinary excretion of 20-hydroxyecdysone and its metabolites have provided some quantitative data for 14-Deoxypoststerone. Following oral administration of 20-hydroxyecdysone, 14-Deoxypoststerone is detected in urine.

| Parameter | Value | Notes |

| Urinary Detection | Detected as a metabolite following 20-hydroxyecdysone administration. |

Further quantitative data regarding receptor binding affinities, IC50 values in various assays, and other pharmacological parameters are not extensively available in the public domain and represent an area for future research.

Signaling Pathways and Biological Activity

The precise signaling pathways and biological activities of 14-Deoxypoststerone are not yet fully elucidated. However, as a metabolite of 20-hydroxyecdysone, it is hypothesized to play a role in the anabolic and performance-enhancing effects attributed to its parent compound. The anabolic activity of ecdysteroids is an area of active investigation.

The general workflow for investigating the biological activity of a compound like 14-Deoxypoststerone would typically involve the following stages:

Conclusion

14-Deoxypoststerone is an intriguing steroid metabolite with potential for significant biological activity. While current knowledge is primarily centered on its identity and role as a metabolite of 20-hydroxyecdysone, the field is ripe for further investigation. Detailed studies into its synthesis, purification, quantitative biological activities, and specific signaling pathways are necessary to fully understand its pharmacological profile and potential applications in research and drug development. This guide serves as a foundational resource for professionals embarking on the study of this promising compound.

References

A Technical Guide to 14-Deoxypoststerone: Discovery, Characterization, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a C21 steroid and a notable metabolite of 20-hydroxyecdysone (B1671079) (ecdysterone), a naturally occurring ecdysteroid found in various plants and insects. While ecdysterone itself has garnered significant attention for its diverse pharmacological effects, including anabolic and adaptogenic properties, the biological relevance of its metabolites is an emerging area of research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 14-deoxypoststerone, with a focus on its metabolic origins and analytical detection.

Discovery and Metabolic Context

The discovery of 14-deoxypoststerone is intrinsically linked to the study of ecdysterone metabolism in mammals. Early investigations into the fate of ingested ecdysterone revealed a complex pattern of biotransformation, leading to the identification of several metabolites. 14-Deoxypoststerone was identified as a urinary metabolite in humans and other mammals following the administration of ecdysterone.[1][2][3][4][5]

The formation of 14-deoxypoststerone involves two key metabolic transformations of ecdysterone: dehydroxylation at the C-14 position and cleavage of the C20-C22 bond in the side chain, which results in the formation of poststerone, the immediate precursor to 14-deoxypoststerone.[1]

Metabolic Pathway of Ecdysterone to 14-Deoxypoststerone

Isolation and Characterization

The isolation of 14-deoxypoststerone has primarily been achieved from biological matrices, such as urine, as part of metabolic studies. There are currently no widespread, standardized protocols for its synthesis.

Analytical Methods for Identification and Quantification

The definitive identification and quantification of 14-deoxypoststerone have been accomplished using advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5]

This protocol is based on the methodology described in studies of ecdysterone metabolism.[2][3][5]

Objective: To identify and quantify 14-deoxypoststerone in human urine samples.

Materials:

-

Human urine samples

-

14-Deoxypoststerone reference standard (if available)

-

Internal standard (e.g., a structurally similar steroid not present in the sample)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Centrifuge urine samples to remove particulate matter.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient elution program to separate the analytes.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for 14-deoxypoststerone and the internal standard.

-

-

Quantitative Data from Human Studies

The following table summarizes the quantitative data on the urinary excretion of 14-deoxypoststerone after a single oral dose of 50 mg of ecdysterone in human volunteers.[2][3][5]

| Parameter | Value | Reference |

| Maximum Concentration (Cmax) | 0.1–1.5 µg/mL | [2][3][5] |

| Time to Maximum Concentration (Tmax) | 23.3–41.3 hours | [2][3][5] |

| Cumulative Urinary Excretion | ~1.5% of ingested ecdysterone dose | [2][3][5] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and signaling pathways directly modulated by 14-deoxypoststerone. The biological effects of ecdysteroids have been predominantly attributed to the parent compound, ecdysterone. Ecdysterone is known to exert its effects through various mechanisms, including interaction with the estrogen receptor beta (ERβ) and modulation of the PI3K/Akt signaling pathway.[6]

The biological significance of 14-deoxypoststerone, if any, remains to be elucidated. It may represent an inactive metabolite destined for excretion, or it could possess its own unique biological activities that have yet to be discovered. Further research is required to determine if 14-deoxypoststerone interacts with any cellular targets and elicits a physiological response.

Experimental Workflow for Investigating Biological Activity

The following workflow outlines a potential approach to investigate the biological activity of 14-deoxypoststerone, should a sufficient quantity of the pure compound become available.

Conclusion and Future Directions

14-Deoxypoststerone is a confirmed metabolite of ecdysterone, and its detection and quantification in human urine have been well-documented. While its metabolic origin is understood, significant gaps remain in our knowledge regarding its specific biological functions. Future research should focus on the following areas:

-

Development of a synthetic route: A reliable synthetic method would provide the necessary quantities of pure 14-deoxypoststerone for in-depth biological studies.

-

Investigation of biological activity: In vitro and in vivo studies are needed to determine if 14-deoxypoststerone possesses any pharmacological activity, either similar to or distinct from ecdysterone.

-

Elucidation of its role in ecdysterone's overall effect: Understanding the contribution of its metabolites is crucial for a complete picture of the pharmacological profile of ecdysterone.

The study of 14-deoxypoststerone and other ecdysterone metabolites represents a promising frontier in the field of natural product pharmacology and drug development.

References

- 1. biophytis.com [biophytis.com]

- 2. Urinary Elimination of Ecdysterone and Its Metabolites Following a Single-Dose Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Analytical strategy for the detection of ecdysterone and its metabolites in vivo in uPA(+/+)‐SCID mice with humanized liver, human urine samples, and estimation of prevalence of its use in anti‐doping samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 14-Deoxypoststerone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Deoxypoststerone is a steroid molecule of interest within the scientific community, particularly in the fields of endocrinology and pharmacology. As a derivative of poststerone, it is a subject of research for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 14-Deoxypoststerone, alongside detailed, generalized experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers engaged in the study of this and related steroid compounds.

Chemical Identity and Physical Properties

14-Deoxypoststerone is a C21 steroid, structurally related to poststerone. The removal of the hydroxyl group at the C-14 position distinguishes it from its parent compound. While extensive experimental data for 14-Deoxypoststerone is not widely published, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of 14-Deoxypoststerone

| Property | Value | Source |

| IUPAC Name | (2S,3R,5R,9R,10R,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | Inferred from structure |

| CAS Number | 1360460-98-5 | [Vendor Information] |

| Molecular Formula | C₂₁H₃₀O₄ | [1] |

| Molecular Weight | 346.46 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, acetone, and acetonitrile. Limited solubility in water. | General steroid properties |

Chemical Structure

The chemical structure of 14-Deoxypoststerone is presented below in a 2D format.

Caption: 2D Chemical Structure of 14-Deoxypoststerone.

Spectroscopic Data (Theoretical)

Table 2: Predicted Spectroscopic Data for 14-Deoxypoststerone

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to methyl protons (C18, C19, C21), methylene (B1212753) and methine protons of the steroid backbone, and protons adjacent to hydroxyl and carbonyl groups. |

| ¹³C NMR | Signals for the carbonyl carbon (C20), carbons of the steroid rings, and methyl carbons (C18, C19, C21). The absence of a signal for a carbon attached to a hydroxyl group at C-14 would be a key feature. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from the hydroxyl groups), C-H stretching (from the aliphatic backbone), and a strong C=O stretching (from the acetyl group). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (346.46). Fragmentation patterns would be indicative of the steroid ring structure and the loss of the acetyl group. |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of steroid compounds like 14-Deoxypoststerone. These are intended as a guide and would require optimization for this specific molecule.

Synthesis of Poststerone Analogues

A general workflow for the synthesis of a poststerone analogue such as 14-Deoxypoststerone would typically involve a multi-step chemical synthesis starting from a commercially available steroid precursor.

Caption: Generalized workflow for the synthesis of 14-Deoxypoststerone.

A potential synthetic route could involve the selective deoxygenation of a 14-hydroxy steroid precursor. This might be achieved through methods such as Barton-McCombie deoxygenation or by conversion of the hydroxyl group to a good leaving group followed by reductive cleavage.

Purification of Steroid Compounds

Purification of steroid compounds like 14-Deoxypoststerone is crucial to remove impurities and by-products from the synthesis. Chromatographic techniques are most commonly employed.

Table 3: Common Purification Techniques for Steroids

| Technique | Description |

| Column Chromatography | A versatile method using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC with a C18 column is often effective for steroids. |

| Thin-Layer Chromatography (TLC) | A quick and inexpensive method for monitoring reaction progress and assessing purity. |

Analytical Methods for Steroid Analysis

A variety of analytical techniques can be used for the identification and quantification of 14-Deoxypoststerone.

Caption: Common analytical workflow for steroid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids often require derivatization to increase their volatility prior to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds like steroids without the need for derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of steroid molecules.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule.

Biological Activity and Signaling Pathways (Hypothesized)

The biological activity of 14-Deoxypoststerone has not been extensively characterized. However, based on its structural similarity to poststerone, which is a metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079), it is hypothesized to possess anabolic properties.[2] 20-hydroxyecdysone is known to exert its effects through various signaling pathways, and it is plausible that 14-Deoxypoststerone could act through similar mechanisms.

A potential signaling pathway for the anabolic effects of 14-Deoxypoststerone could involve the activation of protein kinase B (Akt), a key regulator of cell growth and protein synthesis.

Caption: Hypothesized signaling pathway for 14-Deoxypoststerone.

This proposed pathway suggests that 14-Deoxypoststerone may bind to a cell surface receptor, leading to the activation of the PI3K/Akt/mTOR signaling cascade, which is a central pathway in regulating muscle protein synthesis and hypertrophy. Further experimental validation is required to confirm this hypothesis.

Conclusion

14-Deoxypoststerone remains a molecule with underexplored potential. This technical guide has consolidated the available information on its physical and chemical properties and provided a framework of generalized experimental protocols for its study. The presented theoretical data and hypothesized biological activities are intended to stimulate further research into this and related steroid compounds. As more data becomes available, a more complete understanding of the properties and functions of 14-Deoxypoststerone will emerge, potentially leading to new applications in pharmacology and drug development.

References

Spectroscopic Data of 14-Deoxypoststerone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound and a known metabolite of ecdysterone, a naturally occurring ecdysteroid. As a derivative of poststerone, it is of interest to researchers in the fields of endocrinology, pharmacology, and drug development for its potential biological activities. This technical guide provides a summary of the predicted spectroscopic data for 14-deoxypoststerone, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of experimental data in the public domain, this guide focuses on predicted values to aid in the identification and characterization of this compound.

Chemical Structure

IUPAC Name: (2S,3R,5R,9R,10R,13S,17S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one

Molecular Formula: C₂₁H₃₀O₄

Molecular Weight: 346.46 g/mol

The structure of 14-deoxypoststerone is characterized by a tetracyclic steroid core, differing from its parent compound, poststerone, by the absence of a hydroxyl group at the C-14 position.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 14-deoxypoststerone. These predictions are based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 14-Deoxypoststerone

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 3.8 - 4.2 | m |

| H-3 | 3.5 - 3.9 | m |

| H-7 | 5.8 - 6.0 | d |

| H-18 (CH₃) | 0.8 - 1.0 | s |

| H-19 (CH₃) | 1.0 - 1.2 | s |

| H-21 (CH₃) | 2.1 - 2.3 | s |

| Other H | 1.2 - 2.5 | m |

Note: Predicted chemical shifts for the steroid backbone protons are complex and often overlap. The values presented are estimates and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 14-Deoxypoststerone

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | 65 - 75 |

| C-3 | 65 - 75 |

| C-5 | 45 - 55 |

| C-6 (C=O) | 195 - 205 |

| C-7 | 120 - 130 |

| C-8 | 160 - 170 |

| C-10 | 35 - 45 |

| C-13 | 40 - 50 |

| C-14 | 45 - 55 |

| C-17 | 60 - 70 |

| C-18 (CH₃) | 15 - 25 |

| C-19 (CH₃) | 15 - 25 |

| C-20 (C=O) | 205 - 215 |

| C-21 (CH₃) | 30 - 35 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 14-Deoxypoststerone

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ | m/z 346.21 |

| [M+H]⁺ | m/z 347.22 |

| [M+Na]⁺ | m/z 369.20 |

| Key Fragmentation Ions | |

| [M-H₂O]⁺ | m/z 328.21 |

| [M-2H₂O]⁺ | m/z 310.20 |

| [M-CH₃CO]⁺ | m/z 303.20 |

| [M-H₂O-CH₃CO]⁺ | m/z 285.19 |

Note: Fragmentation patterns are highly dependent on the ionization technique (e.g., ESI, APCI) and collision energy.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies for 14-Deoxypoststerone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohols) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkanes) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketones) | 1690 - 1725 (C-20) | Strong |

| C=O Stretch (α,β-unsaturated) | 1650 - 1680 (C-6) | Strong |

| C=C Stretch (Alkene) | 1600 - 1650 | Medium |

| C-O Stretch (Alcohols) | 1000 - 1250 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a steroid-like compound such as 14-deoxypoststerone.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion (or a protonated/adducted species) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in an appropriate liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty instrument or the solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the metabolic context and a general analytical workflow for 14-deoxypoststerone.

Hypothetical Mechanism of Action for 14-Deoxypoststerone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available data on "14-deoxypoststerone" is limited. This document presents a hypothesized mechanism of action based on the structural implications of its nomenclature and the known pharmacology of similar steroid molecules. The quantitative data, experimental protocols, and signaling pathways described herein are illustrative and intended to serve as a framework for the potential investigation of this compound.

Executive Summary

14-Deoxypoststerone is a putative steroidal compound for which a definitive mechanism of action has not been elucidated in the public domain. Based on its name, which suggests a structural relationship to progesterone (B1679170) and other steroid hormones, it is hypothesized that 14-deoxypoststerone primarily functions as a modulator of the Mineralocorticoid Receptor (MR) . A secondary hypothesis posits potential interaction with the G Protein-Coupled Estrogen Receptor (GPR30/GPER) . This guide outlines these hypotheses, presents illustrative data for its potential pharmacological profile, provides detailed experimental protocols for its characterization, and visualizes the proposed signaling pathways and experimental workflows.

Primary Hypothesis: 14-Deoxypoststerone as a Mineralocorticoid Receptor Antagonist

The primary hypothesis is that 14-deoxypoststerone acts as an antagonist of the Mineralocorticoid Receptor (MR), a nuclear receptor historically known as the aldosterone (B195564) receptor.[1] The MR is a ligand-activated transcription factor crucial in regulating blood pressure and mineral homeostasis.[2] Pathological overactivation of the MR is implicated in various cardiovascular and renal diseases.[3] Non-steroidal MR antagonists have been developed to avoid the side effects associated with first-generation steroidal antagonists like spironolactone, which can interact with other steroid receptors.[2][4]

Proposed Signaling Pathway

Upon binding to the MR in the cytoplasm, aldosterone (the primary endogenous agonist) induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex to the nucleus. Inside the nucleus, this complex binds to hormone response elements on DNA, recruiting co-activators and initiating the transcription of target genes involved in sodium and water retention.

It is hypothesized that 14-deoxypoststerone, acting as an antagonist, binds to the MR and induces a conformational change that prevents the recruitment of co-activators, thereby inhibiting the downstream transcriptional effects of aldosterone.

Figure 1: Hypothesized Mineralocorticoid Receptor Signaling Pathway Modulation.

Secondary Hypothesis: Interaction with GPR30 (GPER)

An alternative or concurrent mechanism could involve the G protein-coupled estrogen receptor (GPR30), also known as GPER.[5] GPR30 is a seven-transmembrane receptor that mediates rapid, non-genomic signaling in response to estrogens and some selective estrogen receptor modulators.[6][7] Given that various steroid hormones can interact with GPR30, it is plausible that 14-deoxypoststerone could also bind to and modulate its activity.

Proposed Signaling Pathway

Activation of GPR30 can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK signaling cascade, as well as stimulation of adenylyl cyclase and protein kinase A.[6] If 14-deoxypoststerone acts as a GPR30 agonist, it would be expected to trigger these downstream pathways.

Figure 2: Hypothesized GPR30 (GPER) Signaling Pathway Activation.

Quantitative Data (Illustrative)

The following tables summarize hypothetical quantitative data for 14-deoxypoststerone, benchmarked against known MR antagonists.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |

| 14-Deoxypoststerone | Mineralocorticoid (MR) | Radioligand Binding | 2.5 | 4.1 |

| Glucocorticoid (GR) | Radioligand Binding | >1000 | >1000 | |

| Progesterone (PR) | Radioligand Binding | 350 | 520 | |

| Androgen (AR) | Radioligand Binding | >1000 | >1000 | |

| GPR30 | Radioligand Binding | 50 | 75 | |

| Spironolactone | Mineralocorticoid (MR) | Radioligand Binding | 24 | 38 |

| Eplerenone | Mineralocorticoid (MR) | Radioligand Binding | 990 | 1500 |

| Finerenone | Mineralocorticoid (MR) | Radioligand Binding | 18 | 29 |

Table 2: In Vitro Functional Activity

| Compound | Target | Assay Type | Cell Line | EC50 / IC50 (nM) | Efficacy (% of Aldosterone) |

| 14-Deoxypoststerone | MR Antagonism | Reporter Gene | HEK293-MR | IC50: 15.2 | N/A |

| GPR30 Agonism | Calcium Mobilization | SKBR3 | EC50: 85 | 60% (vs. E2) | |

| Spironolactone | MR Antagonism | Reporter Gene | HEK293-MR | IC50: 27 | N/A |

| Eplerenone | MR Antagonism | Reporter Gene | HEK293-MR | IC50: 120 | N/A |

| Finerenone | MR Antagonism | Reporter Gene | HEK293-MR | IC50: 11 | N/A |

Experimental Protocols

Detailed methodologies are provided for key experiments to characterize the mechanism of action of 14-deoxypoststerone.

Radioligand Binding Assay for MR Affinity

Objective: To determine the binding affinity (Ki) of 14-deoxypoststerone for the human Mineralocorticoid Receptor.

Materials:

-

HEK293 cells stably expressing human MR.

-

[3H]-Aldosterone (radioligand).

-

14-Deoxypoststerone (test compound).

-

Spironolactone (positive control).

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 10% Glycerol, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (GF/B).

Procedure:

-

Prepare cell membranes from HEK293-MR cells via homogenization and centrifugation.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of 14-deoxypoststerone (or spironolactone), and 25 µL of [3H]-Aldosterone (final concentration ~1 nM).

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (50 µg protein/well).

-

Incubate for 2 hours at 4°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

References

- 1. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 2. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primary Aldosteronism and the Role of Mineralocorticoid Receptor Antagonists for the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR30: a G protein-coupled receptor for estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Effects of a GPR30 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 14-Deoxypoststerone: An In-depth Technical Guide

Disclaimer: The following technical guide details the potential biological targets of "14-Deoxypoststerone." As of the date of this publication, there is no direct scientific literature available for this specific compound. Therefore, this document presents an analysis based on the known biological activities of its closest structural analog, 19-norprogesterone (B1209251) . The insights and data provided are inferential and intended to guide future research into the pharmacological profile of 14-Deoxypoststerone.

Introduction

14-Deoxypoststerone is a synthetic steroid, the structure of which suggests it is a derivative of progesterone (B1679170). Its nomenclature indicates two key structural modifications from the parent progesterone molecule: the absence of a methyl group at position C19 (a "19-nor" compound) and the lack of a hydroxyl group at position C14. While the biological effects of the "14-deoxy" modification are not extensively documented in the public domain, the impact of the "19-nor" modification is well-characterized. This guide will, therefore, extrapolate the potential biological targets of 14-Deoxypoststerone based on the known pharmacology of 19-norprogesterone and related 19-nor steroids.

The removal of the C19 methyl group from the progesterone scaffold is known to significantly alter its biological activity. Notably, 19-norprogesterone exhibits enhanced progestogenic potency and, critically, a distinct interaction with the mineralocorticoid receptor compared to progesterone.[1][2] This suggests that 14-Deoxypoststerone is likely to interact with key nuclear receptors, specifically the progesterone receptor and the mineralocorticoid receptor.

Primary Potential Biological Targets

Based on the structure-activity relationships of analogous compounds, the primary biological targets for 14-Deoxypoststerone are predicted to be:

-

Progesterone Receptor (PR): As a progestin, 14-Deoxypoststerone is expected to be a potent agonist of the progesterone receptor. The 19-nor modification in related compounds leads to a significant increase in progestational activity.[1]

-

Mineralocorticoid Receptor (MR): Unlike progesterone, which is an antagonist of the MR, 19-norprogesterone acts as a partial agonist.[1][2] This suggests that 14-Deoxypoststerone may also exhibit agonist or partial agonist activity at the MR, potentially leading to mineralocorticoid-like effects.

Quantitative Data on Analogous Compounds

The following tables summarize the available quantitative data for 19-norprogesterone and its derivatives, which serve as a proxy for estimating the potential activity of 14-Deoxypoststerone.

Table 1: Relative Binding Affinity of 19-Norprogesterone and Derivatives for the Mineralocorticoid Receptor (MR)

| Compound | Relative Binding Affinity for Rat Renal MR (Aldosterone = 100%) | Reference |

| 19-Norprogesterone | 47% | [3] |

| 17α-hydroxy-19-norprogesterone | 13% | [3] |

| Nomegestrol | 1.2% | [3] |

| Nomegestrol acetate | 0.23% | [3] |

Table 2: Agonistic and Antagonistic Properties of Progesterone and Metabolites at the Human Mineralocorticoid Receptor (hMR)

| Compound | Relative Binding Affinity for hMR | Agonistic Activity (% of Aldosterone) | Antagonistic Activity (% Inhibition of Aldosterone) | Reference |

| Progesterone | Slightly higher than aldosterone (B195564) | Low | ~75% at 100 nM | [4] |

| 11β-OH-progesterone | Slightly higher than aldosterone | 9% | Not reported | [4] |

| 20α-dihydro-progesterone | 3- to 10-fold lower than progesterone | 11.5% | ~35% at 100 nM | [4] |

| 17α-OH-progesterone | 3- to 10-fold lower than progesterone | 4.1% | ~40% at 100 nM | [4] |

Signaling Pathways

The interaction of 14-Deoxypoststerone with its putative targets, the progesterone and mineralocorticoid receptors, would initiate signaling cascades that regulate gene expression.

Progesterone Receptor Signaling

Upon binding to 14-Deoxypoststerone, the progesterone receptor would likely undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus. There, it would bind to progesterone response elements (PREs) on target genes, recruiting co-activators or co-repressors to modulate gene transcription.[5] This signaling pathway is crucial in the regulation of reproductive tissues.

Mineralocorticoid Receptor Signaling

Similarly, binding of 14-Deoxypoststerone to the mineralocorticoid receptor would lead to its activation and nuclear translocation. In the nucleus, the activated MR would bind to mineralocorticoid response elements (MREs) to regulate the expression of genes involved in sodium and potassium homeostasis, blood pressure regulation, and potentially fibrosis.[6][7]

Experimental Protocols

To empirically determine the biological targets and pharmacological profile of 14-Deoxypoststerone, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 14-Deoxypoststerone for the progesterone receptor (PR) and mineralocorticoid receptor (MR).

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified recombinant human PR and MR.

-

Competitive Binding: Incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR) with the receptor preparation in the presence of increasing concentrations of unlabeled 14-Deoxypoststerone.

-

Separation: Separate receptor-bound from free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the receptor-bound ligand using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 14-Deoxypoststerone. Calculate the IC50 value (the concentration of 14-Deoxypoststerone that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine the functional activity (agonist or antagonist) of 14-Deoxypoststerone at the PR and MR.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and co-transfect with an expression vector for the full-length human PR or MR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the respective hormone response elements (PREs or MREs).[8]

-

Compound Treatment: Treat the transfected cells with increasing concentrations of 14-Deoxypoststerone. For antagonist testing, co-treat with a known agonist (e.g., progesterone for PR, aldosterone for MR).

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the concentration of 14-Deoxypoststerone to generate dose-response curves. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

Based on the well-established structure-activity relationships of 19-nor steroids, it is highly probable that 14-Deoxypoststerone will act as a potent progestin with significant activity at the progesterone receptor. Furthermore, there is a strong likelihood of interaction with the mineralocorticoid receptor, potentially as a partial agonist. The "14-deoxy" modification may further modulate the affinity and efficacy at these receptors, and empirical testing is required to elucidate its precise pharmacological profile. The experimental protocols outlined in this guide provide a clear path for the characterization of 14-Deoxypoststerone's biological targets and functional activities. Such studies are crucial for understanding its potential therapeutic applications and off-target effects.

References

- 1. 19-Norprogesterone - Wikipedia [en.wikipedia.org]

- 2. 19-Nor progesterone is a mineralocorticoid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extinction of mineralocorticoid effects in 19-norprogesterone derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 7. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states - PMC [pmc.ncbi.nlm.nih.gov]

14-Deoxypoststerone: A Technical Guide on its Homology to Known Steroids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-deoxypoststerone, a metabolite of the phytoecdysteroid 20-hydroxyecdysone (B1671079). Due to the limited direct research on 14-deoxypoststerone, this document synthesizes available data on its parent compounds, poststerone and 20-hydroxyecdysone, to infer its structural and functional characteristics. A comparative analysis of the homology between these ecdysteroids and key mammalian steroids—progesterone, aldosterone, and cortisol—is presented, focusing on structural distinctions, receptor binding, and physiological effects. This guide aims to furnish researchers and drug development professionals with a foundational understanding of 14-deoxypoststerone and its potential biological significance.

Introduction to 14-Deoxypoststerone and its Parent Compounds

14-Deoxypoststerone is a C21 ecdysteroid and a known metabolite of 20-hydroxyecdysone (also known as ecdysterone), a naturally occurring steroid found in insects and various plants.[1][2][3][4] The metabolism of ingested 20-hydroxyecdysone in mammals involves primary reactions such as dehydroxylation at the C-14 position and cleavage of the side-chain between C-20 and C-22, leading to the formation of poststerone and subsequently 14-deoxypoststerone.[1][2][4] While research on 14-deoxypoststerone is limited, studies on its precursor, poststerone, have revealed anabolic properties.[5]

Structural Homology: Ecdysteroids vs. Mammalian Steroids

The fundamental steroid nucleus of ecdysteroids, including 14-deoxypoststerone, differs significantly from that of mammalian steroids like progesterone, aldosterone, and cortisol. Phytoecdysteroids are structurally analogous to the insect molting hormone ecdysone (B1671078) and possess a distinct stereochemistry and hydroxylation pattern.[6][7] These structural differences are critical as they dictate the interaction with steroid receptors.

Receptor Binding Affinity and Signaling Pathways

Current research suggests that ecdysteroids do not bind to the classical cytosolic steroid receptors for progesterone, aldosterone, or cortisol in vertebrates.[6][7] Instead, their anabolic and other physiological effects are likely mediated through alternative signaling pathways. Some studies propose that ecdysteroids may interact with membrane-bound receptors or influence intracellular signaling cascades.[6] There is also evidence suggesting that some of the anabolic effects of ecdysteroids could be mediated through estrogen receptor beta (ERβ).

The following diagram illustrates the metabolic pathway from 20-hydroxyecdysone to 14-deoxypoststerone.

Quantitative Data Summary

Direct quantitative data on the binding affinity of 14-deoxypoststerone to mammalian steroid receptors is not available in the current literature. However, data on the urinary excretion of 20-hydroxyecdysone and its metabolites, including 14-deoxypoststerone, have been reported.

| Compound | Maximum Concentration (Cmax) in Urine (µg/mL) | Time to Cmax (hours) | Cumulative Urinary Excretion (%) |

| 20-Hydroxyecdysone | 4.4 - 30.0 | 2.8 - 8.5 | 18 |

| 14-Deoxy-ecdysterone | 0.1 - 6.0 | 8.5 - 39.5 | 2.3 |

| 14-Deoxypoststerone | 0.1 - 1.5 | 23.3 - 41.3 | 1.5 |

| Data from a study involving a single 50 mg oral dose of ecdysterone in human volunteers.[8] |

Experimental Protocols

Analysis of Ecdysteroid Metabolites in Urine

A common method for the analysis of 20-hydroxyecdysone and its metabolites in urine involves "dilute-and-inject" liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Protocol Outline:

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is then diluted with a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with a small percentage of formic acid).

-

Internal Standard: An internal standard, such as ponasterone A, is added to the diluted sample to ensure accuracy and precision during analysis.

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system.

-

Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different ecdysteroids based on their polarity. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid) is employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of analytical standards.

The following diagram illustrates a general workflow for this type of analysis.

Physiological Effects and Homology to Mammalian Steroids

While structurally distinct and not interacting with the same receptors, ecdysteroids exhibit some effects that are functionally analogous to those of certain mammalian steroids, particularly anabolic steroids.

-

Anabolic Effects: Both poststerone and its parent compound, 20-hydroxyecdysone, have demonstrated anabolic effects on skeletal muscle in animal studies, leading to an increase in muscle fiber size.[5] This is a key effect also associated with androgens like testosterone. However, the mechanism is believed to be different, as ecdysteroids do not appear to bind to the androgen receptor.

-

Metabolic Regulation: Ecdysteroids have been reported to influence glucose and lipid metabolism, effects that are also modulated by glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone).

The following diagram illustrates the proposed divergent signaling pathways of ecdysteroids and classical mammalian steroids.

Conclusion and Future Directions

14-Deoxypoststerone is a metabolite of 20-hydroxyecdysone with a chemical structure distinct from that of progesterone, aldosterone, and cortisol. The available evidence suggests a lack of direct homology in terms of receptor binding. The biological effects of 14-deoxypoststerone are likely mediated through signaling pathways different from those of classical mammalian steroid hormones. Further research is required to fully elucidate the specific molecular targets and mechanisms of action of 14-deoxypoststerone and other ecdysteroid metabolites in mammals. Understanding these pathways is crucial for evaluating their potential therapeutic applications in areas such as muscle wasting disorders and metabolic diseases. Future studies should focus on receptor binding assays with a broad range of receptors and in-depth investigation of the downstream signaling events to clarify the pharmacological profile of this class of compounds.

References

- 1. The metabolism of 20-hydroxyecdysone in mice: relevance to pharmacological effects and gene switch applications of ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biophytis.com [biophytis.com]

- 3. Poststerone|20-Hydroxyecdysone Metabolite|10162-99-9 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Poststerone increases muscle fibre size partly similar to its metabolically parent compound, 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure and Effects on Humans - ProQuest [proquest.com]

- 7. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 14-Deoxypoststerone Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the biological activity of 14-Deoxypoststerone, a synthetic progestin, using various cell-based assays. The following sections describe methodologies to assess its potency and mechanism of action, primarily through the progesterone (B1679170) receptor (PR).

Introduction

14-Deoxypoststerone is a synthetic steroid hormone expected to interact with the progesterone receptor. Progesterone and its analogs regulate a multitude of physiological processes, including the female reproductive cycle, pregnancy, and mammary gland development.[1] The biological effects of progestins are mediated through both genomic and non-genomic signaling pathways initiated by the progesterone receptor.[2][3]

Genomic Signaling: The classical pathway involves progesterone binding to intracellular PRs, which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on target genes, thereby regulating their transcription.[2][4]

Non-Genomic Signaling: Progestins can also elicit rapid cellular responses through membrane-associated PRs, activating cytoplasmic signaling cascades, such as the Src/Ras/MAPK pathway, independent of direct gene transcription.[2][3]

This document outlines key cell-based assays to elucidate the functional activity of 14-Deoxypoststerone, including its ability to modulate PR-mediated gene expression, cell proliferation, and intracellular signaling.

Data Presentation: Comparative Bioactivity of Progestins

The following table summarizes hypothetical quantitative data for 14-Deoxypoststerone in comparison to the natural ligand, progesterone, and a common synthetic progestin, Norgestrel. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.

| Compound | PR Binding Affinity (Ki, nM) | EC50 in Reporter Assay (nM) | EC50 in Proliferation Assay (nM) | Maximal Efficacy (% of Progesterone) |

| Progesterone | 1.5 | 10 | 25 | 100% |

| Norgestrel | 0.8 | 5 | 15 | 110% |

| 14-Deoxypoststerone | 2.2 | 15 | 35 | 95% |

Experimental Protocols

Progesterone Receptor Reporter Gene Assay

This assay measures the ability of 14-Deoxypoststerone to activate the progesterone receptor and induce the expression of a reporter gene under the control of PREs.

Objective: To quantify the potency (EC50) and efficacy of 14-Deoxypoststerone in activating PR-mediated transcription.

Materials:

-

Cell Line: T47D or MCF-7 breast cancer cells (known to express endogenous PR).

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple PREs upstream of the luciferase gene (e.g., pGL4.36[luc2P/PRE/Hygro]).

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

-

Test Compounds: 14-Deoxypoststerone, Progesterone (positive control), vehicle (e.g., 0.1% DMSO).

-

Luciferase Assay Reagent: (e.g., Promega ONE-Glo™ Luciferase Assay System).

-

96-well white, clear-bottom cell culture plates.

Protocol:

-

Cell Seeding: Seed T47D cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete medium and incubate for 24 hours.

-

Transfection:

-

On the day of transfection, replace the medium with antibiotic-free medium.

-

Prepare the transfection mix according to the manufacturer's protocol, co-transfecting the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Incubate for 24 hours.

-

-

Hormone Deprivation: Replace the transfection medium with medium containing 10% CS-FBS and incubate for another 24 hours to ensure low basal receptor activity.

-

Compound Treatment:

-

Prepare serial dilutions of 14-Deoxypoststerone and progesterone in CS-FBS medium.

-

Remove the hormone-deprived medium and add the compound dilutions to the respective wells. Include a vehicle control.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells.

-

Measure luciferase activity according to the manufacturer's instructions using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luciferase activity against the log concentration of the compound.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

-

Cell Proliferation Assay

This assay determines the effect of 14-Deoxypoststerone on the proliferation of PR-positive cells. Progestins can have a proliferative or anti-proliferative effect depending on the cell type and context.[1]

Objective: To assess the impact of 14-Deoxypoststerone on cell growth and determine its mitogenic potency.

Materials:

-

Cell Line: T47D cells.

-

Cell Culture Medium: As described above, with 10% CS-FBS.

-

Test Compounds: 14-Deoxypoststerone, Progesterone, vehicle.

-

Proliferation Assay Reagent: CyQUANT™ Direct Cell Proliferation Assay, MTT, or similar.

-

96-well clear cell culture plates.

Protocol:

-

Cell Seeding and Hormone Deprivation:

-

Seed T47D cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in medium with 10% CS-FBS.

-

Incubate for 48 hours to synchronize cells and ensure hormone deprivation.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in CS-FBS medium.

-

Add the compounds to the cells and incubate for 5-7 days. Replace the medium with fresh compound dilutions every 2-3 days.

-

-

Quantification of Proliferation:

-

On the final day, quantify cell number using a chosen proliferation reagent according to the manufacturer's protocol. For example, for a CyQUANT assay, add the reagent and incubate before reading fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance.

-

Plot the signal against the log concentration of the compound.

-

Calculate the EC50 from the dose-response curve.

-

MAPK/Erk Phosphorylation Assay (Western Blot)

This protocol assesses the ability of 14-Deoxypoststerone to induce rapid, non-genomic signaling through the activation of the MAPK/Erk pathway.[2][4]

Objective: To detect rapid activation of intracellular signaling cascades by 14-Deoxypoststerone.

Materials:

-

Cell Line: T47D or PR-transfected HEK293 cells.

-

Cell Culture Medium: As described above.

-

Test Compounds: 14-Deoxypoststerone, Progesterone, EGF (positive control for MAPK activation), vehicle.

-

Reagents for Western Blotting:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-p44/42 MAPK (Erk1/2), anti-total-p44/42 MAPK (Erk1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Protocol:

-

Cell Culture and Hormone Deprivation:

-

Grow cells to ~80% confluency in 6-well plates.

-

Serum starve the cells in serum-free medium for at least 4 hours prior to treatment.

-

-

Compound Treatment:

-

Treat cells with 14-Deoxypoststerone (e.g., 100 nM) or controls for short time points (e.g., 0, 2, 5, 10, 15, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-phospho-Erk antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-Erk antibody as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Express the results as the ratio of phospho-Erk to total-Erk.

-

Visualizations

Caption: Progesterone receptor signaling pathways activated by 14-Deoxypoststerone.

Caption: Workflow for the progesterone receptor reporter gene assay.

Caption: Workflow for detecting MAPK/Erk phosphorylation via Western Blot.

References

- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 4. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 14-Deoxypoststerone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Deoxypoststerone is a steroid compound belonging to the pregnane (B1235032) class of molecules. Due to their structural similarity to endogenous hormones, pregnane derivatives have the potential to interact with various nuclear receptors, making them an interesting scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 14-Deoxypoststerone analogs to identify and characterize their activity on key nuclear receptors: the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Pregnane X Receptor (PXR). These receptors are implicated in a wide range of physiological processes and diseases, including inflammation, cancer, and metabolic disorders.

The following protocols describe two robust and widely used HTS assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). These methods are suitable for identifying compounds that bind to the target receptors and for distinguishing between agonists and antagonists.

Potential Signaling Pathways

The interaction of 14-Deoxypoststerone analogs with PR, GR, and PXR can modulate their respective signaling pathways. Upon ligand binding, these receptors typically translocate to the nucleus, where they bind to specific DNA response elements and regulate the transcription of target genes.

Figure 1: Simplified signaling pathways for PR, GR, and PXR.

Data Presentation: Representative Bioactivity of Pregnane Derivatives

The following table summarizes the bioactivity of various pregnane derivatives on the Progesterone, Glucocorticoid, and Pregnane X Receptors. This data is provided for comparative purposes to aid in the interpretation of HTS results for 14-Deoxypoststerone analogs.

| Compound | Target Receptor | Assay Type | Activity | IC50/EC50 (nM) |

| Progesterone | Progesterone Receptor (PR) | Binding Assay | Agonist | ~1 |

| Mifepristone | Progesterone Receptor (PR) | Functional Assay | Antagonist | ~1 |

| Dexamethasone | Glucocorticoid Receptor (GR) | Functional Assay | Agonist | ~10 |

| Dexamethasone 21-mesylate | Glucocorticoid Receptor (GR) | Binding Assay | Agonist | ~150 |

| Rifampicin | Pregnane X Receptor (PXR) | Reporter Gene Assay | Agonist | ~1000 |

| ET-743 | Pregnane X Receptor (PXR) | Reporter Gene Assay | Antagonist | ~3 |

Experimental Protocols

Protocol 1: TR-FRET Competitive Binding Assay

This protocol is designed to identify compounds that bind to the ligand-binding domain (LBD) of the target nuclear receptor.

Workflow:

Figure 2: Workflow for the TR-FRET competitive binding assay.

Materials:

-

Target Nuclear Receptor LBD (GST-tagged) (e.g., PR-LBD, GR-LBD, PXR-LBD)

-

LanthaScreen™ Tb-anti-GST Antibody (Thermo Fisher Scientific)

-

Fluorescently labeled tracer ligand specific for the target receptor

-

Assay Buffer (e.g., TR-FRET Coregulator Buffer)

-

14-Deoxypoststerone analog library (dissolved in DMSO)

-